A Technical Guide to Fast Blue B Salt for Researchers and Scientists
A Technical Guide to Fast Blue B Salt for Researchers and Scientists
Fast Blue B salt is a stabilized diazonium salt widely employed in biochemical and histochemical applications. Its ability to couple with various compounds to produce intensely colored azo dyes makes it an invaluable tool for the detection and localization of enzymes, cannabinoids, and other analytes. This guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental protocols relevant to research and drug development professionals.
Chemical Structure and Properties
Fast Blue B salt is the zinc double chloride salt of 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium). This stabilization with zinc chloride enhances its shelf life compared to the unstabilized diazonium compound. It is an organic chloride salt and a zinc molecular entity.[1]
The chemical identity of Fast Blue B salt is defined by the following:
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IUPAC Name: 4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-)[2][3]
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Synonyms: Diazo Blue B, Azoic Diazo No. 48, 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride, o-Dianisidine bis(diazotized) zinc double salt[4][5][6][7]
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Chemical Formula: C₁₄H₁₂Cl₄N₄O₂Zn[2][8][9] or C₁₄H₁₂N₄O₂Cl₂ · ZnCl₂[4][5][6][7][10][11]
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SMILES String: COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl--INVALID-LINK--(Cl)Cl[2][3]
Quantitative Data Summary
The key physicochemical properties of Fast Blue B salt are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Weight | ~475.46 g/mol | [2][8][9][10] |
| CAS Number | 14263-94-6 | [4][5][6][8] |
| Appearance | Light yellow to dark brown powder | [4][8] |
| Absorption Maximum (λmax) | 371 nm | [12] |
| Solubility in Water | 1 mg/mL | [4] |
| Melting Point | >300 °C | [4] |
| Colour Index Number | 37235 | [4][11][12] |
Mechanism of Action
The primary utility of Fast Blue B salt lies in its function as a coupling agent. The terminal diazonium groups (-N⁺≡N) are highly electrophilic and readily react with electron-rich compounds, such as phenols and naphthols, in an azo coupling reaction. This reaction forms a stable, intensely colored, and often insoluble azo dye, enabling visualization.
Enzyme Histochemistry
In enzyme histochemistry, Fast Blue B salt is used in a simultaneous coupling reaction. The general principle involves:
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Enzymatic Hydrolysis: The tissue section is incubated in a solution containing a specific substrate for the target enzyme. For instance, to detect phosphatases, a naphthyl phosphate (B84403) substrate is used. The enzyme cleaves the phosphate group, liberating a free naphthol derivative at the site of enzyme activity.
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Azo Coupling: The liberated naphthol immediately couples with Fast Blue B salt present in the same incubation medium.
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Precipitation: This reaction forms an insoluble, colored azo dye precipitate directly at the location of the enzyme, allowing for precise microscopic localization.[13]
This mechanism is fundamental to its use in detecting various hydrolytic enzymes, including acid and alkaline phosphatases, and esterases.[8][14]
Applications in Research
Fast Blue B salt is a versatile reagent with several key applications in research and diagnostics.
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Enzyme Histochemistry: It is extensively used for the localization of enzymes such as alkaline phosphatase, acid phosphatase, and non-specific esterases in tissue sections.[6][8][13]
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Thin-Layer Chromatography (TLC): It serves as a chromogenic spray reagent for the detection of phenolic compounds. A notable application is in forensic science for the presumptive identification of cannabinoids (like THC and CBD) in marijuana samples, where it reacts with the phenolic hydroxyl group to produce a characteristic color.[15]
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Biochemical Assays: It is used as a chromogenic substrate in solution-based assays to quantify enzyme activity, such as lipase (B570770) and acetylcholinesterase.[8][14]
Experimental Protocols
The following are detailed methodologies for common applications of Fast Blue B salt.
Protocol 1: Histochemical Staining for Acid Phosphatase
This protocol is adapted from standard histochemical methods for detecting acid phosphatase activity in frozen tissue sections.[16][17]
Materials:
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Snap-frozen tissue sections (10-16 µm)
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Fixative (e.g., Baker's formal-calcium)
-
Incubation Buffer (e.g., Acetate buffer, pH 5.0)
-
Substrate: Sodium α-naphthyl acid phosphate
-
Coupling Agent: Fast Blue B salt
-
Mounting Medium (Aqueous)
Procedure:
-
Cut frozen sections using a cryostat and mount them on microscope slides.
-
Fix the sections briefly in cold fixative for 5-10 minutes.
-
Rinse thoroughly with distilled water.
-
Prepare the incubation medium immediately before use:
-
Dissolve Sodium α-naphthyl acid phosphate (approx. 1 mg/mL) in the incubation buffer.
-
Add Fast Blue B salt (approx. 1 mg/mL) and mix until dissolved. Filter the solution.
-
-
Incubate the slides in this solution at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.
-
Wash the slides in three changes of distilled water.
-
(Optional) Counterstain with a suitable nuclear stain like Methyl Green for 1-2 minutes.[16]
-
Rinse with distilled water.
-
Mount the coverslip using an aqueous mounting medium.
Expected Results: Sites of acid phosphatase activity will appear as a colored precipitate (typically red to brownish).
Protocol 2: Detection of Cannabinoids by Thin-Layer Chromatography (TLC)
This protocol describes the use of Fast Blue B salt as a visualization reagent for cannabinoids on a TLC plate.[15]
Materials:
-
TLC plate (Silica gel)
-
Developing solvent (e.g., Hexane:Diethyl ether 80:20)
-
Cannabinoid extract or standard
-
Fast Blue B salt solution (e.g., 0.5% w/v in 50% ethanol (B145695) or methanol)
-
Aqueous NaOH solution (e.g., 0.1 M)
Procedure:
-
Spot the cannabinoid extract and standards onto the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the developing solvent until the solvent front nears the top.
-
Remove the plate and allow it to air dry completely in a fume hood.
-
Spray the dried plate first with the Fast Blue B salt solution.
-
Subsequently, spray the plate with the 0.1 M NaOH solution to make it alkaline.
-
Observe the color development.
Expected Results: Cannabinoids will appear as distinct colored spots. For example, Δ⁹-THC typically yields a reddish color, while CBD may produce an orange color upon reaction with Fast Blue B salt in a basic medium.[15]
Visualization of Workflow
The following diagram illustrates the general workflow for enzyme detection using Fast Blue B salt in a histochemical context.
Caption: Workflow for localizing enzyme activity.
Safety and Handling
Fast Blue B salt is considered a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed and is suspected of causing cancer.[2][9] It may cause skin, eye, and respiratory tract irritation.[2]
-
Precautions: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Avoid formation of dust and aerosols.[2][5]
-
Storage: Store in a cool (2-8°C), dry, and tightly sealed container, protected from light.[4]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[2][4][5] Always consult the Safety Data Sheet (SDS) before use.[2][4][5][8][9]
References
- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. Fast Blue Salt B | C14H12Cl4N4O2Zn | CID 44148500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hurstscientific.com.au [hurstscientific.com.au]
- 5. FAST BLUE B SALT Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mpbio.com [mpbio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com [carlroth.com]
- 10. Fast Blue B Salt | SIELC Technologies [sielc.com]
- 11. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 12. stainsfile.com [stainsfile.com]
- 13. scribd.com [scribd.com]
- 14. Fast blue B salt [himedialabs.com]
- 15. researchgate.net [researchgate.net]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
